molecular formula C19H17ClN6 B11291157 6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)quinoxalin-2-amine

6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)quinoxalin-2-amine

Cat. No.: B11291157
M. Wt: 364.8 g/mol
InChI Key: QXVJJINGFBATIB-UHFFFAOYSA-N
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Description

6-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-4-yl)methyl]quinoxalin-2-amine is a complex organic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline core substituted with a chloro group, a pyrazolyl group, and a pyridinylmethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-4-yl)methyl]quinoxalin-2-amine typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the chloro group, and finally the attachment of the pyrazolyl and pyridinylmethyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-4-yl)methyl]quinoxalin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while substitution reactions can produce a variety of substituted quinoxalines with different functional groups.

Scientific Research Applications

6-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-4-yl)methyl]quinoxalin-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 6-chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-4-yl)methyl]quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-(1H-pyrazol-1-yl)quinoxalin-2-amine
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-4-yl)methyl]quinoxalin-2-amine
  • 6-Chloro-N-[(pyridin-4-yl)methyl]quinoxalin-2-amine

Uniqueness

6-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[(pyridin-4-yl)methyl]quinoxalin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H17ClN6

Molecular Weight

364.8 g/mol

IUPAC Name

6-chloro-3-(3,5-dimethylpyrazol-1-yl)-N-(pyridin-4-ylmethyl)quinoxalin-2-amine

InChI

InChI=1S/C19H17ClN6/c1-12-9-13(2)26(25-12)19-18(22-11-14-5-7-21-8-6-14)23-16-4-3-15(20)10-17(16)24-19/h3-10H,11H2,1-2H3,(H,22,23)

InChI Key

QXVJJINGFBATIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(C=CC(=C3)Cl)N=C2NCC4=CC=NC=C4)C

Origin of Product

United States

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